Physicochemical Properties and Synthetic Methodologies of 1-(4-Methylbenzyl)-1H-Indole-2,3-Dione 3-Oxime: A Technical Guide
Physicochemical Properties and Synthetic Methodologies of 1-(4-Methylbenzyl)-1H-Indole-2,3-Dione 3-Oxime: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold serves as a privileged pharmacophore. Specifically, N-alkylated isatin oximes, such as 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime (CAS: 303149-17-9), have garnered significant attention for their potent biological activities, acting as kinase inhibitors and robust inducers of apoptosis[1]. This technical whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic synthesis, and pharmacological pathways of this compound, designed to equip drug development professionals with actionable, field-proven insights.
Physicochemical & Structural Profiling
Understanding the fundamental properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is critical for predicting its pharmacokinetic behavior and formulation stability. The molecule features a highly conjugated indoline-2-one core, an electron-donating 4-methylbenzyl group at the N1 position, and a reactive oxime moiety at the C3 position[2].
Quantitative Data Summary
The following table synthesizes the core physicochemical metrics required for lead optimization and assay development[3],[4],[2]:
| Property | Value | Pharmacological Relevance |
| Chemical Name | 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime | Standard IUPAC nomenclature. |
| CAS Registry Number | 303149-17-9 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₆H₁₄N₂O₂ | Defines the atomic composition. |
| Molecular Weight | 266.29 g/mol | Ideal for oral bioavailability (Lipinski's Rule of 5). |
| Exact Mass | 266.1055 Da | Critical for high-resolution mass spectrometry (HRMS). |
| Hydrogen Bond Donors | 1 (Oxime -OH) | Facilitates target protein binding (e.g., active site residues). |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Enhances aqueous solubility and receptor interaction. |
Stereochemical Dynamics
The C3 oxime group introduces E/Z geometric isomerism. In N-alkylated isatins, the Z-isomer (where the hydroxyl group is oriented towards the C2 carbonyl) is frequently favored in non-polar environments due to stabilizing intramolecular dipole-dipole interactions. However, photoisomerization can occur under UV light, necessitating controlled storage conditions.
Mechanistic Synthesis Protocol
To ensure high yields and isomeric purity, the synthesis is executed via a two-phase self-validating workflow: N-alkylation followed by C3-oximation.
Fig 1. Two-step synthetic workflow for 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime.
Phase 1: N-Alkylation of the Isatin Core
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Mechanism & Causality: Isatin possesses an acidic amide proton (pKa ~10.3) that must be deprotonated to generate a nucleophilic isatinate anion[5]. Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base that prevents unwanted ring-opening of the dione. N,N-Dimethylformamide (DMF) is the optimal solvent; its high dielectric constant stabilizes the transition state, drastically accelerating the Sₙ2 attack on the benzylic carbon of 4-methylbenzyl chloride[6].
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Self-Validating Protocol:
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Charge a dry flask with isatin (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF. Stir for 30 mins at ambient temperature. Validation: The solution will transition to a deep purple/red, confirming the formation of the isatinate anion.
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Add 4-methylbenzyl chloride (1.1 eq) dropwise. Elevate the temperature to 80°C for 3 hours.
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Validation & Workup: Monitor via TLC (Hexane:EtOAc 7:3). Quench the reaction by pouring the mixture into ice-cold distilled water. The DMF will solubilize in the water, causing the hydrophobic N-(4-methylbenzyl)isatin intermediate to precipitate quantitatively. Filter and dry in vacuo.
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Phase 2: Chemoselective Oximation
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Mechanism & Causality: Converting the C3 ketone to an oxime requires delicate pH control. Sodium acetate (NaOAc) is utilized to buffer the reaction. It liberates the free nucleophilic hydroxylamine from its hydrochloride salt while maintaining the system at a mildly acidic pH (~4.5). This specific pH is critical: it is acidic enough to protonate the C3 carbonyl oxygen (enhancing its electrophilicity) but not so acidic that it protonates the amine group of hydroxylamine (which would kill its nucleophilicity)[7].
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Self-Validating Protocol:
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Suspend the intermediate (1.0 eq) in absolute ethanol. Add NH₂OH·HCl (1.5 eq) and NaOAc (1.5 eq).
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Reflux for 2-3 hours.
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Validation & Workup: The reaction's success is visually indicated by a color shift from the deep orange/red of the dione to a bright yellow suspension. Concentrate under reduced pressure, triturate with water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure oxime.
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Analytical Characterization & Stability
Orthogonal validation is required to confirm the structural integrity of the synthesized oxime before deployment in biological assays.
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FT-IR Spectroscopy: The definitive marker of successful oximation is the disappearance of the highly conjugated C3 ketone stretch (typically ~1730 cm⁻¹ in the parent isatin) and the emergence of a broad O-H stretching band at 3200–3300 cm⁻¹, coupled with a sharp C=N imine stretch near 1620 cm⁻¹.
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¹H-NMR (DMSO-d₆): The oxime hydroxyl proton will appear as a highly deshielded, exchangeable singlet between δ 13.0 – 13.5 ppm. The benzylic -CH₂- protons will present as a sharp singlet near δ 4.9 ppm.
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Storage Protocol: While generally stable, the compound must be stored in amber glass vials at 4°C to prevent UV-induced E/Z photoisomerization. Ensure the headspace is purged with inert gas (Ar or N₂) to mitigate oxidative degradation of the electron-rich indole core.
Pharmacological Mechanism of Action: Apoptosis Induction
Isatin oximes are heavily investigated in oncology for their ability to bypass multidrug resistance by directly triggering the intrinsic mitochondrial apoptotic pathway[1],[8].
Fig 2. Intrinsic mitochondrial apoptotic pathway triggered by isatin oxime derivatives.
Mechanistic Cascade: Upon cellular entry, the lipophilic N-(4-methylbenzyl) moiety anchors the molecule to intracellular targets, leading to the downregulation of anti-apoptotic proteins such as Bcl-2[8]. This disruption compromises the mitochondrial membrane potential (ΔΨm), forcing the release of cytochrome c into the cytosol[8]. Cytochrome c subsequently complexes with Apaf-1 and procaspase-9 to form the apoptosome. This complex activates Caspase-9, which in turn cleaves and activates the executioner Caspase-3, culminating in irreversible DNA fragmentation and programmed cell death[1].
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- 3. 1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime | C15H11ClN2O2 | CID 2766825 - PubChem [pubchem.ncbi.nlm.nih.gov]
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